An In-depth Technical Guide to [(6-chloropyridin-2-yl)methyl]dimethylamine: Properties and Scientific Insights
An In-depth Technical Guide to [(6-chloropyridin-2-yl)methyl]dimethylamine: Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(6-chloropyridin-2-yl)methyl]dimethylamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chloropyridine ring linked to a dimethylaminomethyl group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of the chlorine atom and the tertiary amine functionality offers multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
The fundamental properties of [(6-chloropyridin-2-yl)methyl]dimethylamine are summarized below. While experimentally determined physical constants such as melting and boiling points are not widely published in the scientific literature, data from commercial suppliers and computational predictions provide a useful baseline for handling and characterization.
Table 1: Physical and Chemical Properties of [(6-chloropyridin-2-yl)methyl]dimethylamine
| Property | Value | Source |
| CAS Number | 63763-80-4 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂ | [2] |
| Molecular Weight | 170.64 g/mol | [2] |
| Purity (typical) | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [2] |
| logP (predicted) | 1.7966 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene bridge protons, and a singlet for the two equivalent methyl groups of the dimethylamino moiety. The chemical shifts of the pyridine protons will be influenced by the positions of the chlorine and the methyl-dimethylamine substituents.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine ring, the methylene carbon, and the methyl carbons. The carbon attached to the chlorine atom is expected to show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of [(6-chloropyridin-2-yl)methyl]dimethylamine would likely exhibit characteristic absorption bands for:
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Aromatic C-H stretching vibrations.
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C=C and C=N stretching vibrations of the pyridine ring.
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Aliphatic C-H stretching and bending vibrations of the methyl and methylene groups.
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C-N stretching vibrations.
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A C-Cl stretching vibration, typically observed in the fingerprint region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (170.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve cleavage of the bond between the methylene group and the pyridine ring, as well as loss of methyl groups from the dimethylamino moiety.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of [(6-chloropyridin-2-yl)methyl]dimethylamine can be envisioned through several synthetic routes, primarily involving the introduction of the dimethylaminomethyl group onto a pre-existing 6-chloropyridine scaffold. A plausible and common method would be the reductive amination of 6-chloro-2-pyridinecarboxaldehyde with dimethylamine.
Alternatively, a nucleophilic substitution reaction on 2-(chloromethyl)-6-chloropyridine with dimethylamine could yield the target compound. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.
Chemical Reactivity
The chemical reactivity of [(6-chloropyridin-2-yl)methyl]dimethylamine is dictated by its key functional groups: the chloropyridine ring and the tertiary amine.
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Pyridine Ring: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions. The pyridine nitrogen can act as a base or a nucleophile and can be quaternized.
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Dimethylamino Group: The lone pair of electrons on the nitrogen of the dimethylamino group imparts basic and nucleophilic character to the molecule. It can be protonated to form a salt or react with electrophiles.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. The dimethylamine moiety is also a common functional group in pharmaceuticals, often contributing to improved solubility and pharmacokinetic properties. While specific applications of [(6-chloropyridin-2-yl)methyl]dimethylamine are not extensively documented, its structural features suggest its potential as an intermediate in the synthesis of:
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Kinase inhibitors: The pyridine scaffold can serve as a hinge-binding motif in the ATP-binding site of kinases.
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Agrochemicals: Chloropyridine derivatives are prevalent in many insecticides.
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Other Biologically Active Molecules: The versatility of the functional groups allows for its incorporation into a diverse range of molecular architectures for screening against various biological targets.
Safety and Handling
Based on available safety data, [(6-chloropyridin-2-yl)methyl]dimethylamine is classified as having acute toxicity if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation and serious eye damage. It may also cause respiratory irritation and drowsiness or dizziness.[1]
Recommended Handling Procedures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Experimental Protocols
Protocol: Synthesis of a 2-Aminopyridine Derivative by Nucleophilic Substitution
Materials:
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2-chloropyridine derivative (1 equivalent)
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Anhydrous dimethylamine (excess)
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Absolute ethanol (solvent)
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Ether
Procedure:
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In a three-necked flask equipped with a reflux condenser and a gas-inlet tube, dissolve the 2-chloropyridine derivative in absolute ethanol.
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Bubble anhydrous dimethylamine gas into the solution while refluxing the mixture for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
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After the reaction is complete, cool the solution and remove a portion of the ethanol by distillation under reduced pressure.
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Chill the residue in an ice bath and add ether to precipitate any dimethylamine hydrochloride byproduct.
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Filter the mixture to remove the precipitated salt.
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Remove the remaining solvent from the filtrate under reduced pressure.
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Purify the residue by distillation under reduced pressure or by column chromatography to obtain the desired 2-(dimethylamino)pyridine derivative.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for the synthesis of [(6-chloropyridin-2-yl)methyl]dimethylamine.
Conclusion
[(6-chloropyridin-2-yl)methyl]dimethylamine is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications. While a comprehensive public dataset of its experimental physical and spectroscopic properties is currently limited, this guide provides a consolidated overview of the available information and logical scientific inferences. As research involving this and related compounds continues, it is anticipated that a more detailed body of experimental data will become available, further enabling its application in the advancement of chemical and life sciences.
References
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[(6-chloropyridin-2-yl)methyl]dimethylamine — Chemical Substance Information. NextSDS. [Link]
